molecular formula C25H28O3 B1343629 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene CAS No. 898756-50-8

9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene

Cat. No.: B1343629
CAS No.: 898756-50-8
M. Wt: 376.5 g/mol
InChI Key: COZHCQXBYBQRRM-UHFFFAOYSA-N
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Description

9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene: is a complex organic compound characterized by its unique structure, which includes a phenanthrene backbone and a dioxane ring

Scientific Research Applications

Chemistry: In organic synthesis, 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine: Research into the biological activity of this compound is ongoing. It may exhibit potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.

Industry: In materials science, this compound can be used in the development of novel polymers and advanced materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene typically involves multi-step organic reactions. One common method includes the reaction of phenanthrene with a suitable acylating agent to introduce the valeryl group, followed by the formation of the dioxane ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogenated derivatives or other functional groups.

Mechanism of Action

The mechanism of action of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene depends on its application. In drug design, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The dioxane ring and phenanthrene backbone contribute to its binding affinity and specificity, influencing the biological pathways involved.

Comparison with Similar Compounds

  • 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene
  • 5,5-Dimethyl-1,3-dioxane
  • 2,2-Dimethyl-1,3-dioxan-5-yl methanol

Comparison: Compared to similar compounds, 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene is unique due to its phenanthrene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenanthren-9-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-25(2)16-27-24(28-17-25)14-8-7-13-23(26)22-15-18-9-3-4-10-19(18)20-11-5-6-12-21(20)22/h3-6,9-12,15,24H,7-8,13-14,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZHCQXBYBQRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646036
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-50-8
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(9-phenanthrenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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